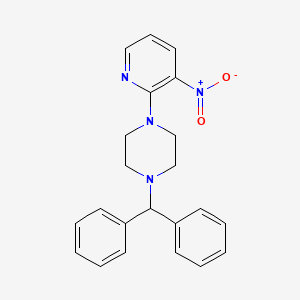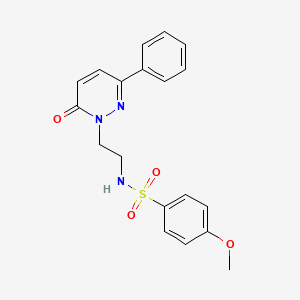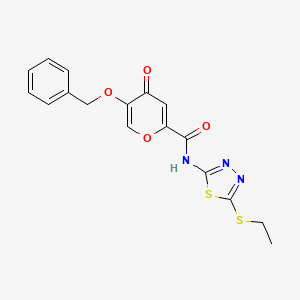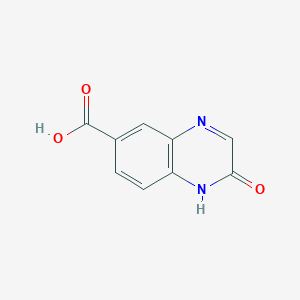![molecular formula C7H6N4O2 B2369940 Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate CAS No. 1779132-15-8](/img/structure/B2369940.png)
Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[4,3-a]pyrimidine derivatives are synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Chemical Reactions Analysis
The Dimroth rearrangement is used in the synthesis of condensed pyrimidines which are key structural fragments of antiviral agents . This rearrangement involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Applications De Recherche Scientifique
Medicinal Chemistry
Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a part of the [1,2,4]triazolo[4,3-a]pyrazine platform, which has been used to create a small library of triazolopyrazines with a variety of substituents . These compounds have shown potential for further synthetic application in medicinally oriented synthesis .
Neuroprotection and Anti-neuroinflammatory Agents
Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Antiviral Agents
Pyrimidine and its derivatives, including Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, have been proven to have antiviral activity .
Anticancer Agents
Triazole-pyrimidine hybrids have shown potent antitumor effects . They have been used in the development of drug-like compounds with anticancer activity .
Antioxidant Agents
Pyrimidine and its derivatives have been found to have antioxidant activity , which can be beneficial in various health conditions related to oxidative stress.
Antimicrobial Agents
Pyrimidine and its derivatives have been found to have antimicrobial activity , which can be used in the development of new antimicrobial drugs.
Synthesis of Complex Molecules
Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate can be used as a reactant for the synthesis of complex molecules . For example, it can be used in the synthesis of Ruthenium (II)-Hmtpo complexes and Dihydroorotate dehydrogenase inhibitors with antimalarial activity .
Fluorescent Probes
Triazolo[4,3-a]pyrimidines have been used as fluorescent probes . These probes can be used in various research applications, including the study of biological processes at the molecular level .
Orientations Futures
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science . Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
Mécanisme D'action
Target of Action
Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a synthetic compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . It has also been suggested that this compound may have inhibitory activity against CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
The compound interacts with its targets, primarily human microglia and neuronal cells, by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) . These are key mediators of inflammation, and their inhibition can help reduce neuroinflammation . Additionally, the compound has been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, both of which are involved in the pathogenesis of neurodegenerative diseases . The compound also inhibits the NF-kB inflammatory pathway, which plays a crucial role in regulating the immune response to infection .
Result of Action
The result of the compound’s action is a reduction in neuroinflammation and neurodegeneration. By inhibiting the production of NO and TNF-α, the compound can reduce inflammation in human microglia cells . Additionally, by reducing the expression of BIP and cleaved caspase-3, the compound can protect neuronal cells from ER stress and apoptosis .
Propriétés
IUPAC Name |
methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-6(12)5-2-8-7-10-9-4-11(7)3-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEWQDUATJYLKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=NN=C2N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2369859.png)
![5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2369860.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2369864.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide](/img/structure/B2369867.png)

![N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2369869.png)
![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2369872.png)


![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2369878.png)

![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2369880.png)